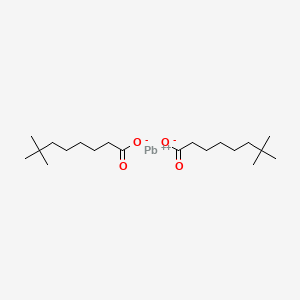
Lead(2+) neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+) neodecanoate is an organometallic compound where lead is coordinated with neodecanoic acid. This compound is primarily used in industrial applications due to its unique properties, such as thermal stability and solubility in organic solvents. It is often utilized as a catalyst in various chemical reactions and as a stabilizer in polymer production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(2+) neodecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neodecanoic acid. The reaction typically involves heating the lead compound with neodecanoic acid in an organic solvent such as toluene or xylene. The reaction conditions often include refluxing the mixture to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. The final product is usually purified through filtration and solvent evaporation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Lead(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: this compound can be reduced to metallic lead using strong reducing agents.
Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead complexes with different ligands.
Applications De Recherche Scientifique
Lead(2+) neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: Research into its potential biological effects and interactions with biological molecules.
Medicine: Investigations into its use in medical imaging and as a potential therapeutic agent.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers, enhancing their thermal stability and durability
Mécanisme D'action
The mechanism by which lead(2+) neodecanoate exerts its effects involves its ability to coordinate with various ligands and participate in catalytic cycles. The lead center can undergo oxidation-reduction reactions, facilitating the transformation of substrates in catalytic processes. The neodecanoate ligand provides steric hindrance and stability to the complex, enhancing its reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
- Lead(II) acetate
- Lead(II) oxide
- Lead(II) chloride
- Lead(II) nitrate
Comparison: Lead(2+) neodecanoate is unique due to its solubility in organic solvents and its use as a catalyst and stabilizer. Unlike lead(II) acetate or lead(II) chloride, which are more commonly used in aqueous solutions, this compound is preferred in organic media. Its thermal stability and ability to enhance the properties of polymers make it distinct from other lead compounds .
Propriétés
Numéro CAS |
90459-25-9 |
|---|---|
Formule moléculaire |
C20H38O4Pb |
Poids moléculaire |
550 g/mol |
Nom IUPAC |
7,7-dimethyloctanoate;lead(2+) |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
HHMCJNWZCJJYPE-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


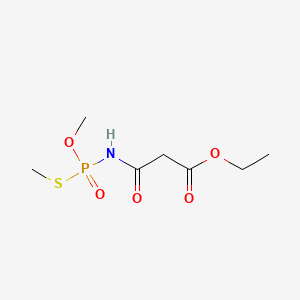


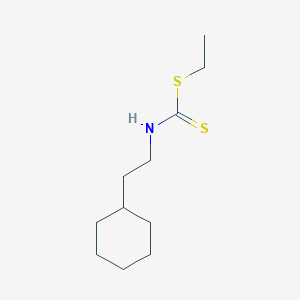





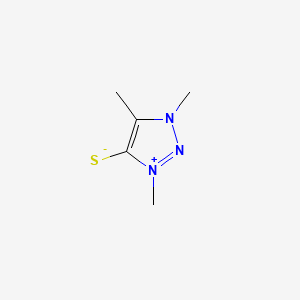
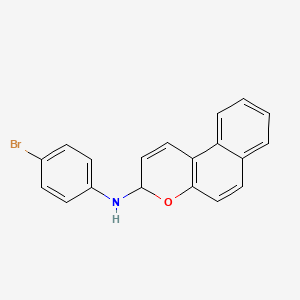
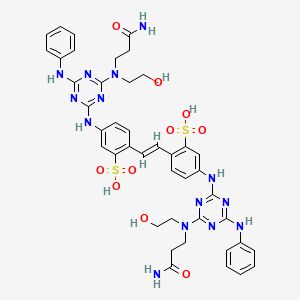
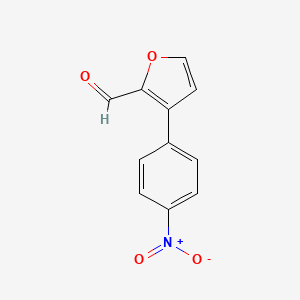
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
